Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique diazo and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester typically involves the reaction of diazo compounds with carbamic acid derivatives. One common method involves the reaction of a diazo ketone with a carbamic acid ester under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester involves its interaction with molecular targets through its diazo and ester functional groups. The diazo group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethofencarb: A carbamate pesticide with similar structural features but different applications.
Phenylcarbamic acid esters: Compounds with ester derivatives of phenylcarbamic acids, used in various chemical processes.
Uniqueness
Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester is unique due to its combination of diazo and ester functional groups, which confer distinct reactivity and versatility compared to other carbamic acid derivatives. This uniqueness makes it valuable in specialized chemical syntheses and research applications.
Properties
Molecular Formula |
C11H19N3O3 |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl (2S)-4-amino-4-diazo-3-oxo-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H19N3O3/c1-6(2)7(8(15)9(12)14-13)10(16)17-11(3,4)5/h6-7H,12H2,1-5H3/t7-/m0/s1 |
InChI Key |
WMQJIPLFGAZYSC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(=[N+]=[N-])N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)C(=[N+]=[N-])N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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